molecular formula C23H21ClN2O5 B5918306 (5Z)-1-(3-chloro-4-methylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(3-chloro-4-methylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5918306
M. Wt: 440.9 g/mol
InChI Key: QNQCORWWTYWJOU-YVLHZVERSA-N
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Description

(5Z)-1-(3-chloro-4-methylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(3-chloro-4-methylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with 3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(3-chloro-4-methylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-1-(3-chloro-4-methylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-(3-chloro-4-methylphenyl)-5-[3-hydroxy-4-methoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-1-(3-chloro-4-methylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-dione

Uniqueness

The uniqueness of (5Z)-1-(3-chloro-4-methylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups and structural features This allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

(5Z)-1-(3-chloro-4-methylphenyl)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5/c1-4-6-15-9-14(11-19(20(15)27)31-5-2)10-17-21(28)25-23(30)26(22(17)29)16-8-7-13(3)18(24)12-16/h4,7-12,27H,1,5-6H2,2-3H3,(H,25,28,30)/b17-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQCORWWTYWJOU-YVLHZVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CC=C)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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